
Tetrabromomolybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabromomolybdenum is a chemical compound that is widely used in scientific research. It is a dark blue crystalline solid that is soluble in water and has a number of interesting properties. In
Mécanisme D'action
The mechanism of action of tetrabromomolybdenum is not well understood, but it is thought to function as a Lewis acid catalyst. It is believed to coordinate with the substrate, activating it for reaction by polarizing the bond or facilitating the formation of a transition state.
Effets Biochimiques Et Physiologiques
Tetrabromomolybdenum has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic, with a LD50 value of greater than 2000 mg/kg in rats. It is not known to have any significant effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrabromomolybdenum has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also stable and can be stored for long periods of time without degradation. However, it does have some limitations. It is not soluble in many common solvents, which can make it difficult to work with in certain applications. It also has a tendency to form complexes with other compounds, which can complicate its use in certain reactions.
Orientations Futures
There are a number of potential future directions for research on tetrabromomolybdenum. One area of interest is the development of new catalysts based on tetrabromomolybdenum for use in organic synthesis. Another area of interest is the study of the mechanism of action of tetrabromomolybdenum and its interactions with other compounds. Finally, there is potential for the development of new applications for tetrabromomolybdenum in fields such as materials science and energy storage.
Méthodes De Synthèse
Tetrabromomolybdenum can be synthesized by reacting molybdenum metal with bromine in the presence of a solvent such as acetonitrile or dimethylformamide. The reaction produces tetrabromomolybdenum as a dark blue crystalline solid.
Applications De Recherche Scientifique
Tetrabromomolybdenum is widely used in scientific research, particularly in the field of inorganic chemistry. It is used as a catalyst in a variety of reactions, including the oxidation of alcohols and the dehydrogenation of alkanes. It is also used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
13520-59-7 |
|---|---|
Nom du produit |
Tetrabromomolybdenum |
Formule moléculaire |
Br4Mo |
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
tetrabromomolybdenum |
InChI |
InChI=1S/4BrH.Mo/h4*1H;/q;;;;+4/p-4 |
Clé InChI |
WWJBJTBTXOHQAZ-UHFFFAOYSA-J |
SMILES |
Br[Mo](Br)(Br)Br |
SMILES canonique |
Br[Mo](Br)(Br)Br |
Synonymes |
MOLYBDENUM TETRABROMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



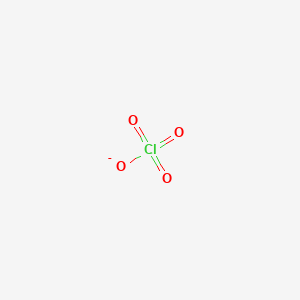
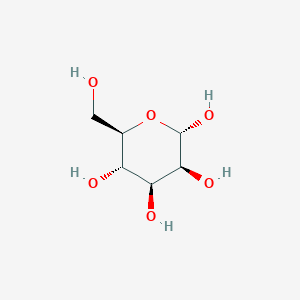
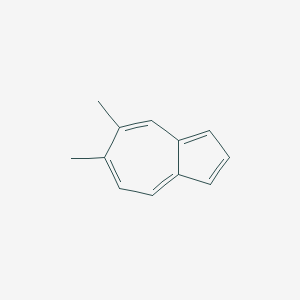
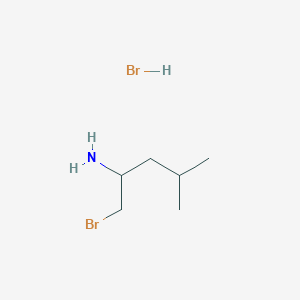
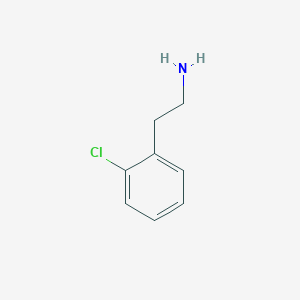
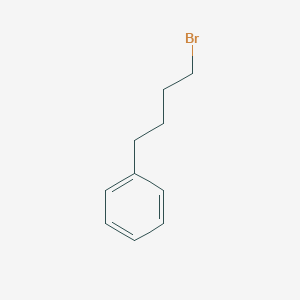
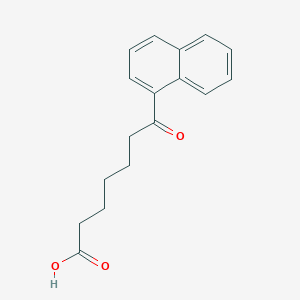
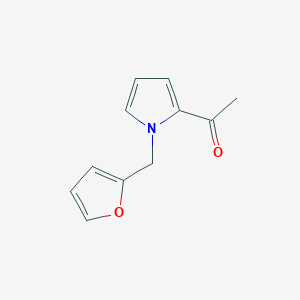
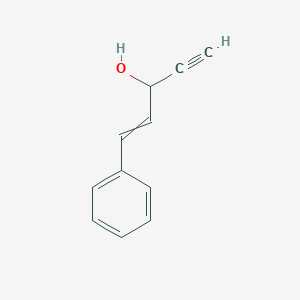
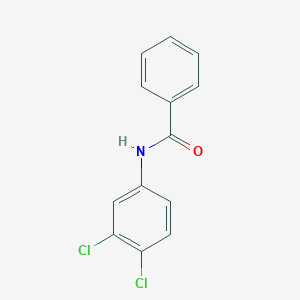
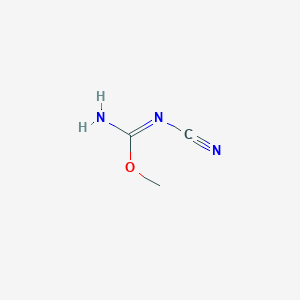
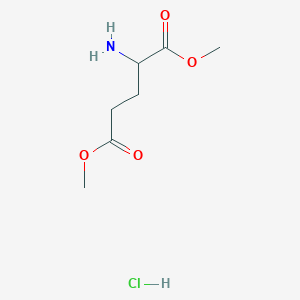
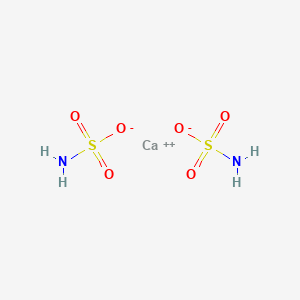
![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)